molecular formula C12H12FN3O B1483212 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-04-2

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483212
CAS No.: 2098089-04-2
M. Wt: 233.24 g/mol
InChI Key: APHQSTKXQGDNMZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a pyridin-2-yl moiety. The 4-position of the pyrazole is linked to an acetaldehyde group. Such structural attributes suggest applications in medicinal chemistry, particularly as intermediates for kinase inhibitors or bioisosteres in drug design .

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,8-9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHQSTKXQGDNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step organic synthesis:

  • Formation of the pyrazole ring: : Starting from ethyl acetoacetate and hydrazine hydrate.

  • Introduction of the pyridin-2-yl group: : Via a nucleophilic substitution reaction.

  • Fluoroethylation: : Through a nucleophilic substitution with a fluorinated ethyl halide.

  • Acetaldehyde introduction: : Employing a Vilsmeier-Haack reaction to introduce the formyl group.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for scale, focusing on high yield and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion to corresponding acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Organolithium reagents, Grignard reagents.

Major Products

  • Oxidation: : Pyrazolyl carboxylic acids.

  • Reduction: : Pyrazolyl alcohols.

  • Substitution: : Variously substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Utilized as a building block for the synthesis of more complex heterocycles and pharmaceutical intermediates.

Biology

Investigated for its potential as an enzyme inhibitor due to its structural mimicry of bioactive molecules.

Medicine

Explored in the design of new drugs targeting neurological pathways, given its structural resemblance to bioactive natural products.

Industry

Potential use in the manufacture of advanced materials due to its unique electronic properties.

Mechanism of Action

The compound interacts with biological systems primarily through its pyrazole and pyridine rings, which can mimic natural substrates or inhibit enzymatic activity. Molecular targets might include enzymes with active sites conducive to interaction with nitrogen-containing heterocycles, influencing pathways involved in inflammation, cancer, or neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substituents

  • 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2098016-29-4) Key Difference: Replaces pyridin-2-yl with thiophen-2-yl. Impact: Thiophene’s sulfur atom increases lipophilicity but reduces hydrogen-bonding capacity compared to pyridine. This may lower target affinity in polar binding pockets but improve membrane permeability . Synthesis Note: Discontinued commercial availability suggests challenges in stability or scalability .
  • 8-(4-(2-Hydroxyethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Key Difference: Incorporates a pyrido[3,4-d]pyrimidinone scaffold and a trimethylsilyl-protected hydroxyl group. The trimethylsilyl group enhances lipophilicity, which may aid in cell penetration but complicate metabolic clearance .

Analogues with Modified Alkyl Chains

  • 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic Acid Key Difference: Substitutes fluoroethyl with ethyl and adds a thioacetic acid group. Impact: The ethyl group lacks fluorine’s metabolic stabilization, increasing susceptibility to oxidation.
  • 2-[4-Formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate Key Difference: Features a formyl group instead of acetaldehyde and a methylpyrazole substituent. Impact: The formyl group may enhance electrophilicity, increasing reactivity in nucleophilic environments.

Fluorinated Derivatives with Complex Scaffolds

  • 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Difference: Integrates a chromenone system and multiple fluorine atoms. Impact: Fluorine atoms on both the aryl and ethyl groups enhance lipophilicity and metabolic stability.

Research Findings and Implications

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound confers superior metabolic stability compared to non-fluorinated analogues (e.g., ethyl in ), aligning with trends in prodrug design .
  • Heteroaromatic Rings : Pyridine’s nitrogen atoms enhance binding specificity in enzymatic pockets relative to thiophene (e.g., ), though thiophene may improve blood-brain barrier penetration.
  • Structural Complexity: Compounds with extended scaffolds (e.g., pyrido[3,4-d]pyrimidinone in ) face trade-offs between target affinity and pharmacokinetic liabilities.

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is C12H14FN3OC_{12}H_{14}FN_3O. The presence of the fluoroethyl group enhances its metabolic stability and binding affinity to biological targets compared to other halogenated analogs.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group and the pyrazole ring are crucial for binding, leading to modulation of enzymatic activity or receptor signaling pathways.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Some studies have shown that pyrazole compounds can inhibit bacterial growth and exhibit antifungal properties.
  • Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes.
  • Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development.

Case Studies and Research Findings

  • Anticancer Activity : A study published in PubMed highlighted the efficacy of pyrazole derivatives against several cancer cell lines, suggesting that structural modifications can enhance their potency against specific types of cancer cells .
  • Enzyme Inhibition : Research has shown that compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde can act as inhibitors for enzymes involved in inflammatory pathways, thereby reducing inflammation in vitro.
  • Receptor Interaction : Investigations into receptor binding revealed that this compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering insights into its use in treating neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde compared to similar pyrazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehydeModerateHighHigh
2-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehydeLowModerateModerate
2-(1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehydeLowHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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